molecular formula C27H25N5O7S B607472 Fluorescein-PEG2-Azide CAS No. 1146195-72-3

Fluorescein-PEG2-Azide

Cat. No. B607472
M. Wt: 563.59
InChI Key: ZLPFCAHUXVVHPW-UHFFFAOYSA-N
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Description

Fluorescein-PEG2-Azide is a heterofunctional fluorescent PEG derivative that contains an azide group . The hydrophilic PEG spacer arm increases solubility in aqueous media . The FITC group (Fluorescein) can be easily traced from its yellow color and green fluorescence .


Synthesis Analysis

Fluorescein-PEG2-Azide can be synthesized using a two-step synthetic procedure starting from its propargylamine-containing clathrochelate precursor . It can also be used in the synthesis of PROTACs .


Molecular Structure Analysis

Fluorescein-PEG2-Azide has a molecular weight of 563.6 g/mol . Its molecular formula is C27H25N5O7S .


Chemical Reactions Analysis

The azide group in Fluorescein-PEG2-Azide enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together with covalent bonds to create larger structures .


Physical And Chemical Properties Analysis

Fluorescein-PEG2-Azide is soluble in DMSO, DMF, DCM . It has an excitation maximum of 494 and an emission maximum of 517 .

Scientific Research Applications

Fluorescent Probes in Biomedical Applications

  • Scientific Field: Biomedical Research .
  • Application Summary: Fluorescent probes are widely used in biomedical research due to their simplicity in preparation, sensitivity, and selectivity . They facilitate the rapid detection of chemical substances of interest and the study of important physiological and pathological processes at the cellular level .
  • Methods of Application: The use of fluorescent probes involves their introduction into biological systems where they interact with specific target molecules. The interaction alters the fluorescence properties of the probe, which can be detected and measured using fluorescence microscopy or spectroscopy .
  • Results or Outcomes: The use of fluorescent probes has led to significant advancements in our understanding of biological systems. They have enabled researchers to study the behavior of specific molecules in real-time, in living cells, and in response to various stimuli .

Fluorescent Probes in Environmental Monitoring and Food Safety

  • Scientific Field: Environmental Science and Food Safety .
  • Application Summary: Fluorescent probes are used for the detection of various substances in environmental and food samples . They offer a sensitive, selective, and non-toxic method for the detection of these substances .
  • Methods of Application: The probes are introduced into the sample, and any changes in their fluorescence properties are measured. These changes can indicate the presence and concentration of the target substance .
  • Results or Outcomes: The use of fluorescent probes in environmental monitoring and food safety has improved the accuracy and speed of detection methods. This has significant implications for public health and safety .

Fluorescent Probes in Fluorescence-Guided Disease Diagnosis and Theranostics

  • Scientific Field: Biomedical Research .
  • Application Summary: Many long-wavelength fluorescent probes have proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics . They facilitate the rapid detection of chemical substances of interest and the study of important physiological and pathological processes at the cellular level .
  • Methods of Application: The use of these probes involves their introduction into biological systems where they interact with specific target molecules. The interaction alters the fluorescence properties of the probe, which can be detected and measured using fluorescence microscopy or spectroscopy .
  • Results or Outcomes: The use of these probes has led to significant advancements in our understanding of biological systems. They have enabled researchers to study the behavior of specific molecules in real-time, in living cells, and in response to various stimuli .

Fluorescent Probes in Drug Discovery

  • Scientific Field: Drug Discovery .
  • Application Summary: Fluorescent probes are used in the synthesis of chemical libraries for drug discovery . They provide a new solution in biomedical, environmental monitoring, and food safety .
  • Methods of Application: The probes are introduced into the sample, and any changes in their fluorescence properties are measured. These changes can indicate the presence and concentration of the target substance .
  • Results or Outcomes: The use of fluorescent probes in drug discovery has improved the accuracy and speed of detection methods. This has significant implications for public health and safety .

Fluorescent Probes in Biological Applications

  • Scientific Field: Biological Research .
  • Application Summary: Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
  • Methods of Application: The use of these probes involves their introduction into biological systems where they interact with specific target molecules. The interaction alters the fluorescence properties of the probe, which can be detected and measured using fluorescence microscopy or spectroscopy .
  • Results or Outcomes: Impressive progresses have been made in the development of sensing agents and materials for the detection of ions, organic small molecules, and biomacromolecules including enzymes, DNAs/RNAs, lipids, and carbohydrates that play crucial roles in biological and disease-relevant events .

Fluorescent Probes in Synthesis of Chemical Libraries for Drug Discovery

  • Scientific Field: Drug Discovery .
  • Application Summary: Operationally simple chemical reactions, termed click reactions, are widely used in many scientific fields. A streamlined synthesis of compounds called azides looks set to expand the role of click chemistry still further .
  • Methods of Application: The probes are introduced into the sample, and any changes in their fluorescence properties are measured. These changes can indicate the presence and concentration of the target substance .
  • Results or Outcomes: This greatly simplifies the synthesis of compounds known as azides, and thereby opens up a remarkably straightforward route to making libraries of compounds that might have useful biological functions .

Future Directions

Fluorescence imaging is an important method in the field of biomedicine. Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Fluorescein-PEG2-Azide, with its excellent photophysical properties, could play a significant role in these developments .

properties

IUPAC Name

1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O7S/c28-32-30-8-10-37-12-11-36-9-7-29-26(40)31-16-1-4-20-19(13-16)25(35)39-27(20)21-5-2-17(33)14-23(21)38-24-15-18(34)3-6-22(24)27/h1-6,13-15,33-34H,7-12H2,(H2,29,31,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPFCAHUXVVHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein-PEG2-Azide

Citations

For This Compound
2
Citations
X Luo, C Zambaldo, T Liu, Y Zhang… - Proceedings of the …, 2016 - National Acad Sciences
… Thiocillin II-T3ProcK was then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with fluorescein-PEG2-azide in the presence of sodium ascorbate, Tris(…
Number of citations: 67 www.pnas.org
X Luo - 2016 - search.proquest.com
… Thiocillin II-T3ProcK was then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with fluorescein-PEG2-azide in the presence of sodium ascorbate, tris(…
Number of citations: 0 search.proquest.com

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